4-Methyl-5-sulfamoylpyridine-2-carboxylicacid
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Overview
Description
4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylpyridine with chlorosulfonic acid to introduce the sulfamoyl group, followed by hydrolysis to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: 4-Methyl-5-sulfamoylpyridine-2,3-dicarboxylic acid.
Reduction: 4-Methyl-5-sulfamoylpyridine-2-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-sulfamoylpyridine-2-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-5-sulfamoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) |
InChI Key |
ZNHOTWYNXFENIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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